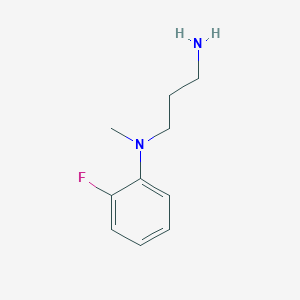N-(3-aminopropyl)-2-fluoro-N-methylaniline
CAS No.: 1018650-31-1
Cat. No.: VC2550185
Molecular Formula: C10H15FN2
Molecular Weight: 182.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1018650-31-1 |
|---|---|
| Molecular Formula | C10H15FN2 |
| Molecular Weight | 182.24 g/mol |
| IUPAC Name | N'-(2-fluorophenyl)-N'-methylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C10H15FN2/c1-13(8-4-7-12)10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8,12H2,1H3 |
| Standard InChI Key | CTWCROAQADYWAQ-UHFFFAOYSA-N |
| SMILES | CN(CCCN)C1=CC=CC=C1F |
| Canonical SMILES | CN(CCCN)C1=CC=CC=C1F |
Introduction
PHYSICAL AND CHEMICAL CHARACTERISTICS
Physical Properties
While specific physical property data is limited in the available literature, we can infer several characteristics based on the compound's structure and similar fluorinated anilines. The presence of both polar amine groups and the aromatic fluorinated ring suggests moderate polarity. The compound would likely exhibit solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents, with limited water solubility.
Chemical Reactivity
The chemical reactivity of N-(3-Aminopropyl)-2-fluoro-N-methylaniline is primarily governed by:
-
The terminal primary amine group, which can participate in nucleophilic substitution reactions
-
The aromatic ring with fluorine substitution, affecting electron distribution
-
The secondary amine linkage, which provides additional reactivity sites
These functional groups make the compound potentially valuable as a building block in organic synthesis, particularly for pharmaceutically relevant structures.
| Exposure Route | Recommended Response |
|---|---|
| Inhalation | Move to fresh air; seek medical attention if symptoms persist |
| Skin Contact | Wash thoroughly with soap and water; consult physician |
| Eye Contact | Rinse with water for at least 15 minutes; seek medical attention |
| Ingestion | Do not induce vomiting; rinse mouth with water; consult physician |
SYNTHETIC APPROACHES
Related Synthesis Methods
The synthesis of structurally similar 2-Fluoro-N-methylaniline provides insight into potential precursor preparation. This synthesis involves refluxing o-fluoroaniline with dimethyl carbonate in the presence of a basic molecular sieve catalyst, yielding the N-methylated product with high efficiency (99.4%) . This approach represents a potential first step in a multi-stage synthesis of N-(3-Aminopropyl)-2-fluoro-N-methylaniline.
APPLICATIONS AND RESEARCH SIGNIFICANCE
Related Research on Fluorinated Compounds
Research on related fluorophenyl compounds has revealed promising pharmacological activities. For instance, studies have investigated dual DAT/σ1 receptor ligands based on molecules containing bis(4-fluorophenyl) moieties . These investigations highlight the potential value of fluorinated aromatic compounds in neuropsychopharmacology.
STRUCTURAL RELATIONSHIPS AND COMPARATIVE ANALYSIS
Structural Analogues
Several structurally related compounds provide context for understanding N-(3-Aminopropyl)-2-fluoro-N-methylaniline:
-
2-Fluoro-N-methylaniline (CAS: 1978-38-7): A potential synthetic precursor lacking the aminopropyl group
-
2-Fluoro-4-methylaniline (CAS: 452-80-2): Features a different substitution pattern with a methyl group at the 4-position instead of N-methyl and aminopropyl groups
Comparative Properties
Table 1 presents a comparison of key properties between N-(3-Aminopropyl)-2-fluoro-N-methylaniline and structurally related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| N-(3-Aminopropyl)-2-fluoro-N-methylaniline | 1018650-31-1 | C10H15FN2 | 182.2379 | 2-Fluoroaniline core with N-methyl and aminopropyl groups |
| 2-Fluoro-N-methylaniline | 1978-38-7 | C7H8FN | 125.14 | 2-Fluoroaniline core with N-methyl group |
| 2-Fluoro-4-methylaniline | 452-80-2 | C7H8FN | 125.15 | 2-Fluoroaniline with 4-methyl substitution |
This comparison illustrates the structural diversity within the fluoroaniline family and demonstrates how specific substitution patterns produce compounds with potentially different applications and properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume